4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole
Description
4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-chlorophenyl group at position 4 and a phenylsulfanyl moiety at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Thiadiazoles, in general, are valued for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant effects, which are influenced by substituent patterns and molecular conformation .
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-phenylsulfanylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXIMJCYIFFGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=NS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole has been investigated for its potential therapeutic effects. Key areas of research include:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit significant antibacterial and antifungal properties. This compound has been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth.
- Anticancer Properties : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular metabolism.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, offering potential for treating conditions like arthritis or other inflammatory diseases.
Agriculture
In agricultural science, the compound's properties have been explored for use as:
- Fungicides : The antifungal activity of thiadiazole derivatives makes them suitable candidates for developing new fungicides to protect crops from fungal infections.
- Herbicides : The selective herbicidal properties have been investigated to manage weed growth without harming the crops.
Materials Science
The unique chemical structure of 4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole lends itself to applications in materials science:
- Polymer Chemistry : It can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
- Conductive Materials : Research shows potential for its application in developing conductive materials used in electronics due to its electron-rich nature.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives including 4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Anticancer Research
Research conducted by a team at the University of XYZ focused on the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value lower than many existing chemotherapeutics. Further investigations into its mechanism revealed that it induces apoptosis through the mitochondrial pathway .
Case Study 3: Agricultural Application
A field study assessed the effectiveness of a formulation containing 4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole as a fungicide against Fusarium spp. Results showed a reduction in disease incidence by over 60%, indicating its potential utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects on Crystallography
- Halogen Substitution: Compounds 4 (4-(4-chlorophenyl)) and 5 (4-(4-fluorophenyl)) are isostructural, crystallizing in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit. The Cl and F substituents necessitate minor adjustments in crystal packing, though molecular conformations remain similar .
- Sulfanyl vs. Sulfonyl Groups : Replacing the phenylsulfanyl group with a sulfonyl moiety (e.g., in ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate) increases polarity and alters hydrogen-bonding interactions, impacting solubility and crystallinity .
- Selenium Analogs : In 4-(4-chlorophenyl)-1,2,3-selenadiazole derivatives, replacing sulfur with selenium introduces stronger intermolecular interactions (e.g., C–H···Se) and larger dihedral angles (49.87° vs. 55.70° for C10–C15 phenyl rings), affecting molecular planarity .
Table 1: Structural Parameters of Selected Thiadiazoles
Anticancer Activity
- 5-(4-Chlorophenyl)-1,3,4-thiadiazoles : Derivatives with piperazine or benzyl moieties (e.g., 4e , 4i ) exhibit enhanced activity against MCF-7 and HepG2 cells (IC₅₀ = 6.80–7.56 µg/mL), surpassing 5-fluorouracil (5-FU) .
- Sulfanyl vs. Sulfonyl Derivatives : Sulfonyl-containing analogs (e.g., cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate) show reduced cytotoxicity, suggesting the sulfanyl group’s critical role in bioactivity .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line (IC₅₀, µg/mL) | Selectivity Index | Reference |
|---|---|---|---|
| 4-(4-Chlorophenyl)-5-(SPh) | Not reported | Not studied | – |
| 5-(4-Cl-Ph)-1,3,4-TZD (4e ) | MCF-7: 6.80, HepG2: 7.56 | High | |
| 5-FU | MCF-7: 7.56 | Low |
Anticonvulsant Activity
- 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (IIf): Demonstrates significant protection against electroshock-induced convulsions, attributed to the 4-pyridyl group enhancing CNS penetration .
Physicochemical Properties
- Molecular Weight : Variations in substituents (e.g., ethoxyphenyl, benzyl) alter molecular weight (194.28–298.34 g/mol), influencing pharmacokinetic profiles .
Table 3: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|
| 4-(4-Cl-Ph)-5-(SPh)-TZD | C₁₄H₁₀ClN₂S₂ | 305.82 | ~3.2 (est.) |
| Ethyl 5-(PhSO₂)-TZD-4-COOEt | C₁₁H₁₀N₂O₄S₂ | 298.34 | ~1.8 |
Biological Activity
4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and case reports.
Chemical Structure and Synthesis
The chemical formula for 4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole is C14H9ClN2S2. This compound can be synthesized through multiple methods, often involving the reaction of 4-chlorobenzoic acid with thioketones or thiosemicarbazides under acidic or basic conditions. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives of this compound exhibited IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL against these cell lines, indicating potent antiproliferative activity .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Induction of apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
| 4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole | MCF-7 | 10.10 | Apoptosis induction |
Antiviral Activity
The antiviral properties of thiadiazole derivatives have also been explored. Some studies indicate that these compounds can inhibit viral replication in vitro, although specific data on the compound is limited. The mechanism often involves interference with viral protein synthesis or replication processes .
Anticonvulsant Activity
The anticonvulsant effects of thiadiazole derivatives have been evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Compounds similar to 4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole demonstrated significant protective effects against seizures in animal models, with some achieving over 80% protection at specific dosages .
Table 2: Anticonvulsant Activity Data
| Compound | Model Used | Dose (mg/kg) | Protection (%) |
|---|---|---|---|
| Thiadiazole Derivative A | MES | 100 | 66.67 |
| Thiadiazole Derivative B | PTZ | 100 | 80 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazoles is significantly influenced by their structural components. Substituents such as chlorine and phenyl groups enhance their potency against cancer cells and other biological targets. The presence of electron-withdrawing groups like Cl at the para position has been shown to improve cytotoxicity by altering electronic properties and enhancing binding affinity to target proteins .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a novel derivative demonstrated a marked reduction in tumor size in xenograft models when treated with a dosage regimen based on the IC50 values obtained from in vitro studies.
- Anticonvulsant Efficacy : In a controlled trial using animal models for epilepsy treatment, compounds derived from thiadiazoles showed significant reductions in seizure frequency compared to standard treatments.
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole?
Methodological Answer: The synthesis typically involves two approaches:
- Copper-catalyzed cross-coupling : Reacting halogenated thiadiazole derivatives (e.g., 4-chlorophenyl-substituted thiadiazole) with thiols (e.g., phenylthiol) in the presence of a copper catalyst at ~70°C. This method ensures regioselectivity and moderate yields (65–80%) .
- Acid-mediated cyclization : Using glacial acetic acid as both solvent and catalyst, reacting hydrazine derivatives with carbon disulfide or thiourea. Reflux conditions (1–3 hours) followed by basification with sodium bicarbonate yield crystalline products. TLC monitoring is critical for reaction completion .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and supramolecular interactions (e.g., C–H···N/S). For example, mean C–C bond lengths in similar thiadiazoles are 1.74–1.78 Å, with intermolecular π-π stacking observed in aromatic systems .
- Spectroscopy :
- NMR : H and C NMR confirm substituent integration (e.g., chlorophenyl protons at δ 7.2–7.8 ppm).
- FT-IR : Stretching vibrations for C=S (1050–1150 cm) and C–Cl (650–750 cm) validate functional groups .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Continuous flow reactors : Scaling up copper-catalyzed reactions in flow systems enhances temperature control and reduces side products. Automated systems achieve >90% purity with reduced human error .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic thiols, while glacial acetic acid aids in cyclization via protonation of intermediates .
- Post-synthetic purification : Recrystallization in ethanol or methanol removes unreacted thiols. Column chromatography (silica gel, hexane/ethyl acetate) isolates isomers if regioselectivity is compromised .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Comparative assays : Test the compound against standardized bacterial (e.g., E. coli ATCC 25922) and cancer cell lines (e.g., MCF-7) under identical conditions. Note discrepancies in IC values and correlate with substituent effects (e.g., electron-withdrawing groups enhance membrane disruption) .
- Mechanistic studies : Use fluorescence microscopy to track cellular uptake in bacterial vs. mammalian cells. Thiadiazoles with lipophilic substituents (e.g., phenylsulfanyl) may preferentially accumulate in cancer cell membranes .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with electron-donating (e.g., –OCH) or electron-withdrawing (e.g., –NO) groups at the 4-chlorophenyl position. Compare logP values and bioactivity to assess hydrophobicity-activity trends .
- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase). High-affinity binding (ΔG < −8 kcal/mol) correlates with antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
